molecular formula C21H21N5O2S2 B2961773 N-(2-{6-[(3-methylbenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide CAS No. 872997-01-8

N-(2-{6-[(3-methylbenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide

Cat. No. B2961773
CAS RN: 872997-01-8
M. Wt: 439.55
InChI Key: MBDXUKXSFWOLPO-UHFFFAOYSA-N
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Description

“N-(2-{6-[(3-methylbenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide” is a chemical compound with the molecular formula C21H21N5O2S2. It has an average mass of 439.554 Da .

Scientific Research Applications

Antimicrobial Activity

  • Compounds similar to N-(2-{6-[(3-methylbenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide have been studied for their antimicrobial properties. A study by Hassan (2013) on new pyrazoline and pyrazole derivatives, which include benzenesulfonamide moieties, found these compounds to exhibit significant antimicrobial activity against Gram-negative and Gram-positive bacteria, as well as yeast-like fungi (Hassan, 2013).

Inhibition of Carbonic Anhydrases

  • Another research area involves the inhibition of carbonic anhydrase isozymes. Alafeefy et al. (2015) investigated benzenesulfonamides with triazolo and thiadiazinyl moieties for their inhibitory effects on human carbonic anhydrases, finding low nanomolar activity against several isozymes, which are relevant in various physiological processes (Alafeefy et al., 2015).

Antioxidant and Enzyme Inhibitory Activity

  • The antioxidant properties and enzyme inhibitory potential of benzenesulfonamides incorporating triazine moieties were explored in a study by Lolak et al. (2020). These compounds showed moderate antioxidant activity and significant inhibitory potency against enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase (Lolak et al., 2020).

Anti-HIV and Anticancer Properties

  • Research by Brzozowski (1998) on 4-chloro-2-mercapto-5-methyl-N-(1,2,4-triazolo[4,3-a]pyrid-3-yl) benzenesulfonamides, a similar compound, highlighted their moderate to high anti-HIV activity and moderate anticancer activity (Brzozowski, 1998).

Anti-Asthmatic Activities

  • A study by Kuwahara et al. (1997) synthesized and evaluated a series of novel triazolo pyridazine derivatives as inhibitors of bronchoconstriction, indicating their potential use in treating asthma and other respiratory diseases (Kuwahara et al., 1997).

Anticonvulsant Activity

  • Research into anticonvulsant properties was conducted by Kelley et al. (1995), who synthesized 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines. Several of these compounds exhibited potent activity against seizures in rats (Kelley et al., 1995).

Biochemical Analysis

Biochemical Properties

N-(2-{6-[(3-methylbenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide plays a significant role in biochemical reactions due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as carbonic anhydrase and cholinesterase, which are crucial in various physiological processes . The interaction with these enzymes involves binding to their active sites, thereby inhibiting their activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their conformation and function.

Cellular Effects

The effects of this compound on cells are profound. This compound has been observed to modulate cell signaling pathways, particularly those involving kinases and phosphatases . It can alter gene expression by interacting with transcription factors and influencing their binding to DNA. Furthermore, this compound affects cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, inhibiting their catalytic activity. This inhibition can be competitive or non-competitive, depending on the enzyme and the nature of the interaction . Additionally, this compound can induce conformational changes in proteins, affecting their function and stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in cellular function.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, the compound exhibits therapeutic effects, such as enzyme inhibition and modulation of cell signaling pathways . At high doses, it can cause toxic effects, including cellular damage and organ dysfunction. The threshold for these adverse effects depends on the specific animal model and the duration of exposure.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels and energy production.

properties

IUPAC Name

N-[2-[6-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2S2/c1-16-6-5-7-17(14-16)15-29-21-11-10-19-23-24-20(26(19)25-21)12-13-22-30(27,28)18-8-3-2-4-9-18/h2-11,14,22H,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDXUKXSFWOLPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN3C(=NN=C3CCNS(=O)(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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